N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
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Overview
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that features a cyclohexene ring, a naphthalene moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Piperazine Ring Formation: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the cyclohexene, naphthalene, and piperazine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the naphthalene moiety, converting it to dihydronaphthalene derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) is typical.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH (Sodium hydride) are frequently employed.
Major Products
Oxidation: Epoxides, ketones
Reduction: Dihydronaphthalene derivatives
Substitution: N-alkyl or N-acyl piperazine derivatives
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for developing novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the cAMP pathway or calcium signaling, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(PHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
- **N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(BENZYL)PIPERAZIN-1-YL}ACETAMIDE
Uniqueness
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups. This uniqueness can lead to different biological activities and applications.
Properties
Molecular Formula |
C25H33N3O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C25H33N3O/c29-25(26-14-13-21-7-2-1-3-8-21)20-28-17-15-27(16-18-28)19-23-11-6-10-22-9-4-5-12-24(22)23/h4-7,9-12H,1-3,8,13-20H2,(H,26,29) |
InChI Key |
VYZIUIYZBCLMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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